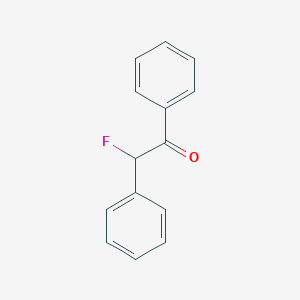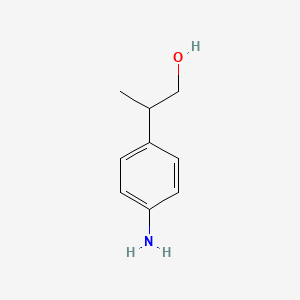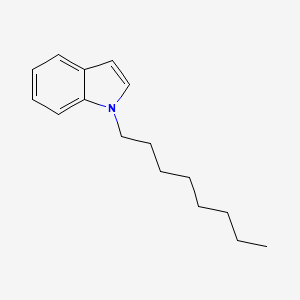
t-Butyl methylmalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl methylmalonate, with the chemical formula C10H18O4, is an organic compound widely used in various fields of chemistry and industry. It is a colorless liquid that can dissolve in anhydrous alcohol and organic solvents such as ethers. The compound is relatively stable at room temperature but should be kept away from strong oxidants and high temperatures .
Preparation Methods
tert-Butyl methylmalonate can be synthesized by reacting malonic acid diester with methanol under acidic conditions. This reaction generates terthis compound as the primary product . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
tert-Butyl methylmalonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include alkyl halides, bases like sodium hydride, and catalysts such as palladium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl methylmalonate has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a building block for the synthesis of various drugs and therapeutic agents.
Industry: terthis compound is used in the production of paints, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl methylmalonate involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
tert-Butyl methylmalonate can be compared with other similar compounds such as:
Dimethyl malonate: Similar in structure but lacks the tert-butyl group, making it less bulky and more reactive in certain reactions.
Diethyl malonate: Another similar compound with ethyl groups instead of tert-butyl, used in similar applications but with different reactivity and properties.
Mono-tert-butyl malonate: Contains only one tert-butyl group, offering different reactivity and applications compared to terthis compound.
The uniqueness of terthis compound lies in its specific structure, which provides a balance between reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C8H13O4- |
|---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate |
InChI |
InChI=1S/C8H14O4/c1-5(6(9)10)7(11)12-8(2,3)4/h5H,1-4H3,(H,9,10)/p-1 |
InChI Key |
IDARKWFFLKAWQP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-nitro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B8675856.png)













